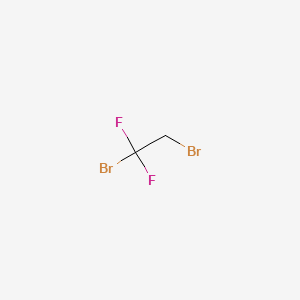

1,2-Dibromo-1,1-difluoroethane

説明

Significance within Halogenated Ethane (B1197151) Chemistry

Within the extensive family of halogenated ethanes, 1,2-dibromo-1,1-difluoroethane is significant due to its distinct combination of bromine and fluorine substituents. This arrangement provides a unique platform for studying the influence of different halogens on a simple hydrocarbon backbone. The presence of both highly electronegative fluorine atoms and the larger, more polarizable bromine atoms results in a molecule with a specific set of physical and chemical properties, including a higher boiling point and density compared to its non-halogenated counterparts. ontosight.ai

The reactivity of the C-Br and C-F bonds differs considerably, allowing for selective chemical transformations. The carbon-bromine bond is weaker and more susceptible to cleavage, making it a reactive site for nucleophilic substitution and elimination reactions. wikipedia.org This differential reactivity is a key point of interest for synthetic chemists, as it allows the compound to be used as a precursor in a controlled, stepwise manner to introduce other functional groups. ontosight.ai For instance, the study of its dehydrobromination provides insight into the reaction mechanisms and kinetics of elimination reactions in polyhalogenated systems. google.com The compound thus serves as a model for investigating fundamental aspects of physical organic chemistry within the halogenated alkane series. nist.gov

Overview of Key Research Trajectories and Interdisciplinary Relevance

Research involving this compound extends across several disciplines, primarily centered on organic synthesis and with implications for materials science and environmental chemistry.

Organic Synthesis: The predominant research trajectory for this compound is its application as a synthetic intermediate. solubilityofthings.comontosight.ai Detailed research has demonstrated its utility in producing valuable fluorinated olefins. A significant application is its use in the synthesis of 1-bromo-2,2-difluoroethylene (B1203370) (CF₂=CHBr) through a selective dehydrobromination reaction. google.com This process involves reacting this compound with an aqueous alkali solution under controlled temperatures, showcasing a practical route to a useful fluorinated monomer. google.com The synthesis of this compound itself is achieved with high selectivity (greater than 98%) through the catalytic addition of bromine to 1,1-difluoroethylene (vinylidene fluoride). google.com

Materials Science: As a source of fluorinated building blocks, the compound is relevant to the production of specialty polymers. ontosight.ai Fluoropolymers are known for their high thermal stability and chemical resistance, and intermediates derived from this compound can be incorporated into these materials to modify their properties.

Environmental Chemistry: The study of halogenated hydrocarbons is intrinsically linked to environmental science. Like many compounds in its class, this compound is noted for its potential environmental persistence and has been classified as an ozone-depleting substance. ontosight.ai Research in this area focuses on understanding the atmospheric fate and transport of such compounds. nih.govacs.org Furthermore, its use has been restricted in certain applications, such as fire extinguishers, which underscores the interdisciplinary assessment of chemical compounds, balancing their utility with environmental considerations.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Br₂F₂ | chemfish.comnist.govbiosynth.com |

| Molecular Weight | 223.84 g/mol | chemfish.combiosynth.com |

| CAS Number | 75-82-1 | chemfish.comnist.gov |

| Appearance | Colorless liquid | solubilityofthings.comontosight.ai |

| Density | 2.224 - 2.277 g/cm³ | chemfish.comsolubilityofthings.com |

| Boiling Point | 92-93 °C / 144.00 °C | chemfish.comsolubilityofthings.com |

| Melting Point | -61 °C / -11.70 °C | chemfish.comsolubilityofthings.com |

| Solubility | Low in water; Soluble in organic solvents (e.g., chloroform, ethanol) | solubilityofthings.com |

*Note: Discrepancies in boiling and melting points exist across different sources.

Table 2: Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | nist.gov |

| Synonyms | 1,1-Difluoro-1,2-dibromoethane, CF₂BrCH₂Br, Genetron 132b-B2, HBFC-132b | chemfish.comnist.gov |

| SMILES | C(C(F)(F)Br)Br | biosynth.com |

| InChI Key | DPOZWTRVXPUOQW-UHFFFAOYSA-N | nist.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2F2/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOZWTRVXPUOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031505 | |

| Record name | 1,2-Dibromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1,2-Dibromo-1,1-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-82-1 | |

| Record name | 1,2-Dibromo-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ04838TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Roles

Strategic Approaches to the Synthesis of 1,2-Dibromo-1,1-difluoroethane

The synthesis of this compound is effectively achieved through the halogenation of a fluorinated alkene, specifically by the addition of bromine across the double bond of 1,1-difluoroethylene (CF₂=CH₂). This reaction is a classic example of an electrophilic addition to an alkene. The presence of the two fluorine atoms on one of the vinyl carbons influences the reactivity of the double bond. A key challenge in this process is controlling the reaction to achieve high selectivity and yield, as polymerization of the vinylidene fluoride (B91410) starting material can be a competing side reaction. google.com

To address this, the reaction conditions can be optimized. For instance, the process can be performed under controlled pressure, typically ranging from a vacuum to about 0.8 MPa, with a preferred range of 0.1 to 0.5 MPa. google.com Higher pressures tend to increase the reaction rate but may also promote the formation of unwanted byproducts. google.com The use of specific catalysts, such as amine compounds (e.g., triethylamine) or polyenes, can further enhance the selectivity of the bromine addition, leading to a higher yield of the desired this compound. google.com

A specific and high-yielding synthetic route to this compound involves the catalytic addition reaction of 1,1-difluoroethylene with bromine. google.com This method exemplifies a direct and selective bromination strategy.

Another illustrative, albeit multi-step, pathway starts from 1,1-dichloro-2,2-difluoroethylene (B1203012) (R132b). This precursor is first dehydrochlorinated to produce 2-chloro-1,1-difluoroethylene (B1204758). In a typical procedure, this conversion is achieved by reacting the precursor with a 20% potassium hydroxide (B78521) (KOH) solution at 80°C in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride, achieving high conversion and selectivity. chemicalbook.com The resulting 2-chloro-1,1-difluoroethylene is then reacted with liquid bromine at a low temperature (-5°C). This addition reaction proceeds until the bromine is consumed, yielding an intermediate product, 1,2-dibromo-2-chloro-1,1-difluoroethane (B1301167) (CF₂Br-CHClBr), with a reported yield of 97.6%. chemicalbook.com While this specific product is not the target compound, the methodology demonstrates the principle of using halogenated ethylene (B1197577) precursors for the synthesis of polyhalogenated ethanes. The direct bromination of 1,1-difluoroethylene remains the most direct route to this compound. google.com

| Precursor | Reagents | Temperature | Catalyst/Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 1,1-Difluoroethylene | Bromine (Br₂) | Not specified | Amine or Polyene Catalyst | This compound | High Selectivity | google.com |

| 2-Chloro-1,1-difluoroethylene | Liquid Bromine (Br₂) | -5°C | None (neat) | 1,2-Dibromo-2-chloro-1,1-difluoroethane | 97.6% | chemicalbook.com |

Versatility as a Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate, particularly in the construction of gem-difluorocyclopropane rings. beilstein-journals.org These structural motifs are of significant interest in medicinal chemistry and materials science. dntb.gov.ua The compound functions as a precursor for the difluoromethylene (-CF₂-) unit, which is transferred to an alkene or another suitable substrate to form the three-membered ring. The generation of the reactive species from this compound allows for its participation in cyclopropanation reactions. The methods for preparing difluorocyclopropanes can be broadly categorized into carbene and non-carbene approaches, with the generation of a difluorocarbene or a related carbenoid being a popular route. beilstein-journals.org

A specific application of this compound in cyclopropane (B1198618) synthesis is its reaction with compounds containing an active methylene (B1212753) group, such as phenylacetonitrile (B145931). beilstein-journals.org In a reaction reported by Kagabu et al., phenylacetonitrile reacts with this compound in the presence of sodium amide (NaNH₂) as a base. beilstein-journals.org This reaction leads to the formation of a 1,1-difluorocyclopropane derivative, specifically 1-cyano-1-phenyl-2,2-difluorocyclopropane. However, the reported yield for this particular cyclization was modest at 10%. beilstein-journals.org The reaction demonstrates the utility of this compound as a building block for introducing the difluoromethylene group into a cyclic structure.

| Substrate | Reagent | Base | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | This compound | Sodium Amide (NaNH₂) | 1-Cyano-1-phenyl-2,2-difluorocyclopropane | 10% | beilstein-journals.org |

The transformation of this compound into a reactive species for cyclopropanation is initiated by a base. The mechanism involves a sequence of elimination reactions. First, the base abstracts a proton from the -CH₂Br group, followed by the elimination of a bromide ion. This dehydrobromination step yields 1-bromo-2,2-difluoroethylene (B1203370) (CF₂=CHBr) as an intermediate. google.com

Utilization in the Preparation of Fluorinated Ethyl Methyl Ethers

The use of this compound in the synthesis of fluorinated ethers is primarily indirect, proceeding through the formation of a key intermediate, 1-bromo-2,2-difluoroethylene (CF₂=CHBr). This transformation is a critical first step that converts the saturated ethane (B1197151) backbone into a more reactive vinyl halide.

Synthesis of 1-bromo-2,2-difluoroethylene Intermediate

The initial step involves a selective dehydrobromination of this compound. This elimination reaction is typically carried out using an alkaline aqueous solution at temperatures ranging from 30-150°C. google.com The use of a reaction-distillation system is advantageous, as it allows for the immediate removal of the lower-boiling 1-bromo-2,2-difluoroethylene product from the reaction mixture, preventing potential side reactions and improving yield. google.com

Nucleophilic Substitution to Form Fluorinated Ethers

Once 1-bromo-2,2-difluoroethylene is synthesized, it can serve as a substrate for nucleophilic substitution reactions to form fluorinated ethers. This process is analogous to the well-established Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. doubtnut.com

In this context, sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) can be used as nucleophiles to displace the bromide on the vinyl carbon. Although direct literature detailing this specific reaction with 1-bromo-2,2-difluoroethylene is sparse, the principles of nucleophilic vinylic substitution are well-documented for similar fluorinated compounds. For instance, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide proceeds via an SN2 mechanism to yield (S)-1-fluoro-1-methoxyethane, demonstrating that a methoxide ion can effectively displace a bromide atom from a fluorinated carbon center. pearson.com In this analogous reaction, bromide is selectively replaced over fluoride because it is a superior leaving group. pearson.com

The expected reactions would be:

CF₂=CHBr + NaOCH₃ → CF₂=CHOCH₃ + NaBr (to form 2,2-difluoro-1-methoxyethene)

CF₂=CHBr + NaOCH₂CH₃ → CF₂=CHOCH₂CH₃ + NaBr (to form 1-ethoxy-2,2-difluoroethene)

These reactions provide a pathway to fluorinated methyl vinyl ethers and ethyl vinyl ethers, which are valuable monomers and synthetic intermediates.

Assessment as a C2-Building Block in Organofluorine Chemical Synthesis

This compound is a significant C2-building block, primarily through its conversion to 1-bromo-2,2-difluoroethylene. This vinyl bromide is a versatile platform for introducing the gem-difluorovinyl moiety (-CF₂=CH) into organic molecules through various carbon-carbon bond-forming reactions. The reactivity of the carbon-bromine bond allows it to participate in numerous palladium-catalyzed cross-coupling reactions and in the formation of organolithium reagents.

Dehydrobromination to a Versatile Intermediate

As detailed previously, the dehydrobromination of this compound provides efficient access to 1-bromo-2,2-difluoroethylene. google.com This transformation is pivotal, converting a simple halogenated alkane into a functionalized alkene ready for diverse synthetic applications.

Interactive Table: Dehydrobromination of this compound

| Precursor | Reagent | Temperature (°C) | Product | Key Feature | Source |

| This compound | Alkaline water solution | 30-150 | 1-bromo-2,2-difluoroethylene | Selective elimination | google.com |

Applications in Cross-Coupling Reactions

1-bromo-2,2-difluoroethylene is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex fluorinated molecules.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a vinyl halide and a terminal alkyne. 1-bromo-2,2-difluoroethylene couples smoothly with a range of aromatic and aliphatic terminal alkynes under mild conditions using a palladium catalyst. This provides a direct and efficient route to synthesize gem-difluoroenynes, which are important structural motifs in medicinal chemistry. orgsyn.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. google.com 1-bromo-2,2-difluoroethylene can participate in Heck reactions with various alkenes in the presence of a palladium catalyst and a base, leading to the formation of substituted 1,1-difluoro-1,3-dienes. This method is a powerful tool for extending carbon chains and creating conjugated systems containing a difluoromethylene group.

Formation of Organometallic Reagents

The bromine atom in 1-bromo-2,2-difluoroethylene can be exchanged with a metal, typically lithium, to form a potent nucleophilic reagent. Treatment with a strong base like butyllithium (B86547) can generate 1-bromo-2,2-difluorovinyllithium. This organolithium species can then react with various electrophiles, such as aldehydes and ketones, to form 2-bromo-3,3-difluoroallylic alcohols, further expanding its synthetic utility. acs.org

Interactive Table: Synthetic Applications of 1-bromo-2,2-difluoroethylene

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Class | Source |

| Sonogashira Coupling | Terminal Alkyne | Palladium complex / Copper(I) | gem-Difluoroenynes | orgsyn.org |

| Heck Reaction | Alkene | Palladium complex / Base | Substituted Dienes | google.com |

| Lithiation | Butyllithium | n-BuLi | Vinyllithium Reagent | acs.org |

Sophisticated Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy, especially when conducted in anisotropic solvents like nematic liquid crystals, provides a wealth of information about the structure and conformational dynamics of 1,2-Dibromo-1,1-difluoroethane. nih.govsoton.ac.uk

Studies utilizing NMR spectra of this compound dissolved in nematic liquid crystalline solvents have successfully determined the magnitudes and signs of scalar couplings (J-couplings) and total anisotropic couplings (T-couplings). nih.govsoton.ac.ukpsu.edu These analyses encompassed all the ¹H, ¹⁹F, and ¹³C nuclei, with the exception of couplings between two ¹³C nuclei. nih.govsoton.ac.uk

The total anisotropic coupling (Tij) is a composite value that, in principle, includes a contribution from the anisotropic component of the electron-mediated spin-spin coupling (Jij(aniso)). nih.govsoton.ac.uk By neglecting this contribution, researchers can extract partially averaged dipolar couplings (Dij). nih.govsoton.ac.uk These dipolar couplings are crucial for determining the molecule's structural and conformational properties. nih.govsoton.ac.uk

Table 1: Key NMR Coupling Types Analyzed for this compound

| Coupling Type | Description | Nuclei Involved |

|---|---|---|

| Scalar Coupling (J-coupling) | An indirect interaction between nuclear spins mediated by bonding electrons, independent of molecule orientation. | ¹H, ¹⁹F, ¹³C |

| Total Anisotropic Coupling (T-coupling) | The sum of the dipolar coupling and the anisotropic part of the J-coupling, observed in oriented media. | ¹H, ¹⁹F, ¹³C |

| Dipolar Coupling (D-coupling) | A direct through-space interaction between nuclear magnetic moments, dependent on the internuclear distance and orientation relative to the magnetic field. | ¹H, ¹⁹F, ¹³C |

The partially averaged dipolar couplings (Dij) derived from NMR spectra in anisotropic solvents are instrumental in defining the molecular geometry, the degree of orientational order, and the distribution of conformers arising from rotation around the carbon-carbon single bond. nih.govsoton.ac.uk For this compound, this rotation leads to different spatial arrangements of the bromine and fluorine atoms. nih.govsoton.ac.uk

The experimental data obtained for this compound have been compared with results from ab initio and density functional theory (DFT) calculations. nih.govsoton.ac.uk The differences observed were not significant, suggesting that contributions from the anisotropic components of C-F and F-F couplings (J(CF)(aniso) and J(FF)(aniso)) are not substantial in this molecule. nih.govsoton.ac.uk In contrast to 1,2-difluoroethane (B1293797) where the gauche conformation is favored, 1,2-dibromoethane (B42909) and other 1,2-dihaloethanes with larger halogens preferentially adopt an anti conformation. researchgate.net

The study of halogenated ethanes often involves analyzing temperature-dependent NMR spectra to understand rotational isomerism. researchgate.net In many substituted ethanes, the relative populations of rotational isomers (conformers) change with temperature, which can affect the observed NMR coupling constants. researchgate.net However, for some unsymmetrically substituted ethanes, the temperature dependence of observed F-F couplings may not be primarily due to changing populations but rather to the intrinsic change in the JFF coupling with temperature. researchgate.net This is a critical consideration when analyzing the conformational behavior of molecules like this compound. The conformational isomerism of similar molecules like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane has been studied by observing differences in their Raman spectra at varying temperatures. acs.org

A precise interpretation of dipolar couplings requires accounting for molecular vibrations and the correlation between vibrational and reorientational motions. researchgate.net The inclusion of these effects is crucial for accurately determining molecular structure from NMR data obtained in liquid crystal solvents. researchgate.net This approach helps to distinguish genuine structural features from dynamic effects, preventing misinterpretation of the observed dipolar couplings. researchgate.net

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct insight into the energies of their valence electron orbitals. tandfonline.comlibretexts.org

The photoelectron spectrum of this compound was reported in 1976, contributing to the understanding of its electronic structure. epa.gov The study provided values for the ionization energies of the molecule. nist.gov Specifically, a vertical ionization energy of 10.86 ± 0.01 eV was determined. nist.gov Another study reported a photoionization-determined value of 10.83 ± 0.01 eV. nist.gov These ionization energies correspond to the removal of electrons from the valence molecular orbitals, and their values are crucial for characterizing the electronic nature of the compound. epa.govnist.gov

Table 2: Reported Ionization Energies for this compound

| Ionization Energy (eV) | Method | Reference |

|---|---|---|

| 10.86 ± 0.01 | Photoelectron Spectroscopy (PE) | Chau and McDowell, 1976 nist.gov |

| 10.83 ± 0.01 | Photoionization (PI) | Watanabe, Nakayama, et al., 1962 nist.gov |

Correlation of Photoelectron Spectra Features with Molecular Orbital Models and Spin-Orbit Interactions

The He I photoelectron spectra of this compound have been reported and analyzed to understand the interactions between halogen lone pair orbitals. researchgate.net The main features of the spectra are attributed to the trans rotamer, which is considered the more stable conformation. researchgate.net A one-electron molecular orbital (MO) model that incorporates spin-orbit interaction provides a successful description of these interactions. researchgate.net

This model, supported by Koopmans' theorem, allows for the assignment of the observed ionization potentials (IPs) to specific molecular orbitals. researchgate.net The interaction between the bromine lone pair orbitals is a key feature of the electronic structure. The vertical ionization potentials for this compound have been determined from its photoelectron spectrum. chemicalbook.com

Table 1: Vertical Ionization Potentials of this compound

| Ionization Potential (eV) | Method | Reference |

|---|---|---|

| 10.86 ± 0.01 | Photoelectron Spectroscopy (PE) | chemicalbook.com |

This interactive table summarizes the experimentally determined vertical ionization potentials.

Analysis of Vibrational Fine Structure to Infer Molecular Ion Geometries

The analysis of vibrational fine structure within photoelectron spectra is a powerful technique for determining the geometry of the resulting molecular ions. bruker.com When an electron is ejected from a bonding or anti-bonding orbital, the geometry of the molecule can change, leading to the excitation of vibrational modes in the newly formed ion. The spacing and intensity of these vibrational features in the spectrum provide information about the vibrational frequencies and changes in bond lengths and angles of the ion. bruker.com While the photoelectron spectrum of this compound has been recorded, detailed analysis of the vibrational fine structure to explicitly infer the geometry of its cation was not detailed in the available literature. researchgate.netchemicalbook.com

Infrared (IR) and Luminescence Spectroscopy for Photodissociation Studies

The photodissociation of this compound has been investigated using techniques that probe the process and its products, such as Infrared Multiphoton Dissociation (IRMPD) and luminescence spectroscopy.

Investigations into Infrared Multiphoton Dissociation (IRMPD) Processes

The infrared multiphoton dissociation (IRMPD) of this compound gives rise to both infrared (IR) and visible luminescence. uni.lu IRMPD is a process where a molecule absorbs multiple infrared photons, leading to vibrational excitation sufficient to break chemical bonds. acs.org Studies on this compound show that the vibrationally excited parent molecules dissociate through two primary channels. uni.lu These channels involve the elimination of either a bromine molecule (Br₂) or hydrogen bromide (HBr), with the latter being vibrationally excited. uni.lu

Characterization of Visible Luminescence Arising from Electronically Excited Photoproducts (e.g., carbene species)

A significant finding in the IRMPD studies of this compound is the observation of strong visible emission. uni.lu This luminescence, observed in the spectral range of 350 to 750 nm, has been assigned to the electronically excited carbene species, CF₂BrĊH. uni.lu The formation of such excited carbenes is a key aspect of the dissociation mechanism. Similar luminescence from carbene species has been observed in the IRMPD of related halocarbons, such as 1,2-dichloro-1,1-difluoroethane, where the emission is attributed to the CF₂ClĊH carbene.

Time-Resolved Luminescence Studies of Dissociation Dynamics

Time-resolved luminescence studies provide insight into the kinetics of the dissociation process and the lifetimes of the excited species formed. For related molecules, the temporal profile of the visible luminescence has been studied as a function of experimental parameters like laser pulse energy and duration, and substrate pressure. These studies help in formulating a self-consistent mechanism that explains the complex photodissociation dynamics of the system. While explicitly detailed for the chlorinated analogue, these time-resolved techniques are integral to understanding the dissociation dynamics of this compound and the behavior of its photoproducts. uni.lu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique uniquely suited for the detection and characterization of paramagnetic species, such as free radicals. acs.org An EPR study has been conducted on an irradiated single crystal clathrate of Dianin's compound containing this compound. This investigation led to the successful observation and characterization of a radical intermediate. The observed species was identified as the dibromine anion radical (Br₂⁻), demonstrating a pathway for radical formation involving the parent compound.

Table 2: Radical Intermediate Observed from this compound

| Radical Species | Spectroscopic Method | Matrix |

|---|

This interactive table details the radical intermediate identified by EPR/ESR spectroscopy.

Detection and Characterization of Radical Species (e.g., Br• radical) Formed Under Specific Conditions (e.g., gamma-irradiation at cryogenic temperatures)

The study of transient radical species generated from this compound (CF₂BrCH₂Br) under specific energetic conditions, such as gamma (γ)-irradiation at cryogenic temperatures, provides deep insights into its electronic structure and reactivity. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of such paramagnetic species. ruhr-uni-bochum.de When subjected to γ-irradiation at low temperatures (e.g., 77 K) in a rigid, inert matrix like a Freon (e.g., CFCl₃) or a noble gas (e.g., Argon), this compound can undergo ionization to form radical cations. rsc.orgfu-berlin.deekb.eg

The primary radical species expected to form is the this compound radical cation, (CF₂BrCH₂Br)⁺•. The γ-rays possess sufficient energy to eject an electron from the parent molecule, leading to the formation of this radical cation. The stability and spectroscopic properties of this radical cation can be effectively studied when it is trapped and isolated in the cryogenic matrix, which prevents its immediate decomposition or reaction with other molecules. rsc.orgekb.eg

The ESR spectrum of the (CF₂BrCH₂Br)⁺• radical cation is anticipated to be complex, with hyperfine coupling of the unpaired electron to the various magnetic nuclei within the molecule (¹H, ¹⁹F, ⁷⁹Br, and ⁸¹Br). The analysis of these hyperfine coupling constants provides detailed information about the distribution of the unpaired electron density and thus the molecular orbital that the electron occupies (the SOMO - Singly Occupied Molecular Orbital).

In addition to the parent radical cation, the formation of the bromine radical (Br•) is a plausible fragmentation pathway, arising from the dissociation of the C-Br bond in the electronically excited parent molecule or the radical cation. The detection of the Br• radical would provide evidence for this dissociation channel.

Detailed Research Findings:

While specific experimental ESR data for the γ-irradiated this compound radical cation is not extensively documented in publicly available literature, the expected spectroscopic parameters can be inferred from studies on analogous halogenated alkanes and the fundamental principles of ESR spectroscopy.

Upon γ-irradiation at 77 K in a CFCl₃ matrix, the formation of the radical cation (CF₂BrCH₂Br)⁺• is the expected primary event. The resulting ESR spectrum would be characterized by the g-tensor and the hyperfine coupling tensors for the magnetic nuclei.

Interactive Data Table: Expected ESR Hyperfine Coupling Constants for the (CF₂BrCH₂Br)⁺• Radical Cation

The following table outlines the anticipated hyperfine coupling constants (in Gauss) for the radical cation of this compound. These values are based on typical ranges observed for similar radical species.

| Nucleus | Number of Nuclei | Nuclear Spin (I) | Expected Hyperfine Coupling Constant (A) / Gauss |

| ¹H | 2 | 1/2 | 15 - 30 |

| ¹⁹F | 2 | 1/2 | 40 - 80 |

| ⁷⁹Br | 1 | 3/2 | 100 - 200 |

| ⁸¹Br | 1 | 3/2 | 110 - 220 |

The hyperfine coupling to the bromine nuclei would be particularly significant and would result in a characteristic quartet of lines for each bromine isotope due to their nuclear spin of 3/2. The presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) with slightly different magnetic moments would lead to a superposition of two similar but distinct quartet patterns.

The formation of the Bromine radical (Br•) would be identified by its characteristic ESR spectrum. The Br• radical has a ²P₃/₂ ground electronic state, and its ESR spectrum in a matrix at cryogenic temperatures is well-characterized, typically showing a broad, anisotropic signal.

The study of these radical species through ESR spectroscopy, coupled with computational chemistry, would provide a comprehensive understanding of the electronic structure and dissociation pathways of this compound upon interaction with high-energy radiation.

Unimolecular Elimination Pathways

Unimolecular elimination reactions of this compound involve the cleavage of bonds within a single molecule, typically forming an alkene. These pathways can be initiated by energy input in the form of light or heat.

Detailed Photodissociation Dynamics and Proposed Reaction Mechanisms

The infrared multiphoton dissociation (IRMPD) of this compound has been investigated, revealing complex photodissociation dynamics. science.goviaea.orgacs.orgdntb.gov.uaacs.org When the molecule is subjected to a CO2 laser, it gives rise to both infrared (IR) and visible luminescence. science.gov

Studies propose that the vibrationally excited parent molecule dissociates through two primary channels. science.gov These pathways lead to the formation of elemental bromine and vibrationally excited hydrogen bromide (HBr). science.gov A significant observation in these experiments is a strong visible emission in the 350 to 750 nm range, which has been attributed to the electronically excited carbene radical, CF₂BrCH. science.gov The investigation of these luminescence phenomena as a function of laser parameters and substrate pressure has led to the proposal of a self-consistent mechanism to explain the intricate dissociation dynamics of the system. iaea.org

The ionization energy of this compound has been determined by photoionization (PI) and photoelectron (PE) spectroscopy, with reported values of 10.83 ± 0.01 eV and 10.86 ± 0.01 eV, respectively. nist.gov This energetic parameter is fundamental to understanding the molecule's behavior under photo-induced ionization and subsequent fragmentation.

Thermal Elimination Studies and Energetic Considerations

While specific kinetic studies on the thermal elimination of this compound are not extensively detailed in the available literature, the principles of unimolecular elimination (E1) reactions provide a framework for understanding this process. An E1 reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org For this compound, the carbon-bromine bond is significantly weaker than the carbon-fluorine, carbon-hydrogen, and carbon-carbon bonds, making it the most likely site for initial cleavage under thermal stress.

The process would begin with the heterolytic cleavage of a C-Br bond, forming a bromide ion and a bromo-difluoroethyl carbocation. This rate-determining step is followed by the rapid removal of a proton from the adjacent carbon by a weak base, leading to the formation of a double bond. Given the structure of CF₂Br-CH₂Br, this elimination would likely yield 1-bromo-2,2-difluoroethylene (B1203370). The stability of the potential carbocation intermediate is a key energetic consideration in this pathway.

In related compounds, thermal decomposition via dehydrohalogenation is a known pathway. For instance, thermal pyrolysis of 2-bromo-1-chloro-1,1-difluoroethane (B12698100) at temperatures above 650°C yields vinylidene fluoride (B91410). This suggests that similar high-temperature conditions would be required for the thermal elimination of HBr from this compound.

Cyclization and Ring-Forming Reaction Mechanisms

This compound serves as a precursor in reactions that form cyclic structures, most notably in the synthesis of difluorocyclopropanes.

Exploration of Reaction Pathways in Difluorocyclopropanation

This compound can be utilized in difluorocyclopropanation reactions. beilstein-journals.org One documented example is the reaction with phenylacetonitrile (B145931) in the presence of sodium amide as a base. beilstein-journals.org This reaction yields 2,2-difluoro-1-phenylcyclopropanecarbonitrile, although the reported yield is modest at 10%. beilstein-journals.org

The mechanism for this specific transformation involves the base deprotonating the phenylacetonitrile to form a carbanion. This nucleophilic carbanion then attacks the this compound. The subsequent steps likely involve an intramolecular nucleophilic substitution to close the ring and eliminate the bromide ions, forming the cyclopropane (B1198618) ring.

While some difluorocyclopropanation methods proceed through the generation of a free difluorocarbene (:CF₂) intermediate, the pathway with phenylacetonitrile represents a non-carbene route involving Michael-type addition followed by intramolecular cyclization. beilstein-journals.org

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | This compound | Sodium amide | 2,2-difluoro-1-phenylcyclopropanecarbonitrile | 10% | beilstein-journals.org |

Influence of Conformational Catalysis on Reaction Outcomes

The three-dimensional arrangement of atoms, or conformation, of 1,2-disubstituted ethanes plays a critical role in their reactivity. These molecules can exist as anti (staggered) or gauche conformers. While 1,2-difluoroethane preferentially adopts a gauche conformation due to stabilizing hyperconjugative interactions (the gauche effect), larger halogens introduce steric repulsion. researchgate.netyoutube.com For 1,2-dichloroethane and 1,2-dibromoethane, the anti conformation, where the bulky halogen atoms are furthest apart, is generally more stable. researchgate.netyoutube.com

In this compound, the conformational preference is dictated by a balance of steric hindrance from the bromine atoms and stereoelectronic effects from the fluorine atoms. Theoretical and spectroscopic studies of similar dihaloethanes suggest that the anti conformer, with the two bromine atoms opposite each other, is the most stable. libretexts.orgmsu.edu

Conformational catalysis involves a catalyst that selectively binds to or stabilizes a specific conformer of the substrate, thereby directing the reaction towards a particular outcome. While specific studies detailing conformational catalysis for this compound are not prominent, the principle can be applied. A catalyst designed to bind preferentially to the less stable gauche conformer could, in principle, accelerate reactions that require the substituents to be in proximity, which would otherwise be slow due to the low population of this conformer. For bimolecular elimination (E2) reactions, which require a specific anti-periplanar arrangement of the departing hydrogen and leaving group, locking the molecule into the appropriate conformation can significantly enhance the reaction rate. msu.edu

Radical and Ionic Reaction Chemistry

The chemical transformations of this compound can proceed through either radical or ionic intermediates, depending on the reaction conditions.

Mechanistic Investigations of Chemical Transformations

Mechanistic Investigations

The carbon-bromine bonds in this compound (CF₂BrCH₂Br) are susceptible to homolytic cleavage, making the compound a precursor for fluorinated radical intermediates. These radicals can be generated through various methods, including photolysis and chemically induced pathways. rsc.orgnih.gov Infrared multiphoton dissociation studies have provided insights into these processes. acs.org The presence of fluorine atoms significantly influences the stability and subsequent reactivity of these radical species.

One common method for generating these radicals is through the abstraction of a bromine atom. For instance, in the presence of a radical initiator, the C-Br bond can break, leading to the formation of a 2,2-difluoro-2-bromoethyl radical (•CF₂CH₂Br) or a 1,1-difluoro-2-bromoethyl radical (CF₂BrĊH₂). The specific radical formed depends on which C-Br bond is cleaved.

These fluorinated radicals are valuable intermediates in organic synthesis. They can participate in a variety of transformations, including addition to alkenes and alkynes, and atom transfer reactions. preprints.org A notable application is in radical cyclization reactions to form new cyclic compounds. For example, this compound has been used in cyclization reactions with compounds like phenylacetonitrile (B145931) in the presence of a base such as sodium amide, although yields can be low. beilstein-journals.org Such reactions typically proceed through an initial radical formation, followed by an intramolecular cyclization to create a new ring system, and finally termination or further reaction to yield the stable product. mdpi.com The reactivity and regioselectivity of these radical intermediates are governed by both steric and electronic effects imparted by the fluorine and bromine substituents.

Table 1: Examples of Reactions Involving Radical Intermediates from this compound

| Reactant(s) | Reagents/Conditions | Major Product(s) | Reaction Type |

| Phenylacetonitrile | Sodium amide | 2-cyano-2-phenyl-1,1-difluorocyclopropane | Radical Cyclization |

| N-allyl-α-haloamides | N-Ph-phenothiazine (PTH), MgBr₂, blue LED irradiation | γ-lactams | Photo-induced Radical Cyclization |

The study of ion-molecule reactions provides fundamental data on the intrinsic properties and reactivity of molecules in the gas phase, free from solvent effects. nih.govuniv-antilles.fr For this compound, these reactions are typically investigated using mass spectrometry techniques, where the molecule is first ionized and the subsequent fragmentation and reaction pathways of the resulting ion are analyzed. core.ac.ukpurdue.edu

The initial step in these processes is the formation of the molecular ion, C₂H₂Br₂F₂⁺, typically through electron impact or photoionization. nist.gov The energy required for this process, the ionization potential, has been determined through photoionization (PI) and photoelectron (PE) spectroscopy. nist.govepa.gov Once formed, the molecular ion is in a high-energy state and can undergo unimolecular dissociation to form various fragment ions and neutral species. The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the ion and the stability of the resulting fragments.

The mass spectrum of this compound reveals a complex fragmentation pattern, indicating that multiple dissociation pathways are active. nist.gov Cleavage of the C-Br bond is a dominant pathway, leading to the formation of ions such as [C₂H₂F₂Br]⁺. The loss of a bromine radical is a common fragmentation route for brominated hydrocarbons. Other potential fragmentation pathways include the cleavage of the C-C bond or the elimination of neutral molecules like HBr or HF.

Table 2: Gas Phase Ion Energetics Data for this compound

| Ionization Process | Ionization Energy (eV) | Method |

| C₂H₂Br₂F₂ + e⁻ → [C₂H₂Br₂F₂]⁺ + 2e⁻ | 10.83 ± 0.01 | Photoionization (PI) |

| C₂H₂Br₂F₂ + e⁻ → [C₂H₂Br₂F₂]⁺ + 2e⁻ | 10.86 ± 0.01 | Photoelectron Spectroscopy (PE) |

| Data sourced from the NIST Chemistry WebBook. nist.gov |

Computational Chemistry and Advanced Theoretical Modeling

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are fundamental tools in the computational investigation of halogenated ethanes. These approaches allow for the detailed exploration of the potential energy surface of molecules, enabling the prediction of stable structures, the energetics of different conformations, and the simulation of spectroscopic properties.

For disubstituted ethanes like 1,2-dibromo-1,1-difluoroethane, rotational isomerism around the carbon-carbon single bond gives rise to different conformers, primarily the anti (or trans) and gauche forms. Experimental studies, such as those involving photoelectron spectroscopy, have indicated that the trans rotamer is the more stable form for this compound. This preference is attributed to a combination of steric and electrostatic effects.

Theoretical calculations are crucial for predicting and interpreting various spectroscopic parameters, including NMR spin-spin coupling constants (J-couplings). The calculation of these parameters requires a quantum mechanical approach that can accurately describe the electronic structure of the molecule. J-couplings are transmitted through the bonding electrons and are highly sensitive to the molecular geometry, including dihedral angles, and the nature of the substituent atoms.

The presence of heavy atoms like bromine in this compound necessitates the consideration of relativistic effects, particularly spin-orbit coupling, for the accurate calculation of NMR parameters. The theoretical framework for calculating J-couplings involves several terms, most notably the Fermi contact (FC), spin dipole (SD), and paramagnetic spin-orbit (PSO) and diamagnetic spin-orbit (DSO) terms. While specific calculated J-coupling values for this compound are not detailed in the provided search results, the theoretical machinery to perform such calculations is well-established. These calculations would provide valuable data for comparison with experimental NMR spectra, aiding in the definitive assignment of signals and the detailed conformational analysis of the molecule in solution.

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out their energetic profiles. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of a reaction, which governs its rate.

For halogenated hydrocarbons like this compound, potential reaction pathways include dehalogenation or dehydrohalogenation. While specific transition state analyses for this compound were not found, studies on similar molecules illustrate the methodology. For instance, the atmospheric oxidation of 1,2-dibromoethane (B42909) has been investigated theoretically, identifying numerous species and transition states involved in its degradation pathway. Such studies employ methods like Møller-Plesset perturbation theory to optimize the geometries of all stationary points on the potential energy surface and to calculate their energies and vibrational frequencies, confirming the nature of each stationary point (minimum or saddle point). This type of analysis provides a microscopic view of the reaction mechanism, which is critical for understanding the chemical transformations of these compounds.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and energy levels of molecules. It is particularly useful for interpreting spectroscopic data that probe the electronic energy levels, such as photoelectron spectroscopy.

The He I photoelectron spectrum of this compound has been experimentally recorded and interpreted using a one-electron molecular orbital model. This technique provides direct information about the ionization potentials (IPs) of the molecule, which, under the assumption of Koopmans' theorem, correspond to the negative of the orbital energies.

The spectrum of this compound is characterized by several bands corresponding to the ionization of electrons from different molecular orbitals. The lowest ionization potentials are associated with the lone pair orbitals of the two bromine atoms. These lone pair molecular orbitals (LPMO) interact with each other, leading to a splitting in their energies. The interpretation of the spectrum for the dominant trans conformer reveals the energies of these split orbitals.

Below is a table summarizing the vertical ionization potentials for the first few bands observed in the He I photoelectron spectrum of this compound, along with their corresponding molecular orbital assignments based on the interactions of the halogen lone pairs.

| Vertical Ionization Potential (eV) | Molecular Orbital Assignment |

|---|---|

| 10.88 | ag (Br lone pair) |

| 11.41 | bu (Br lone pair) |

| 11.91 | au (Br lone pair) |

| 12.31 | bg (Br lone pair) |

Data sourced from Katsumata and Lloyd (1977).

The presence of heavy bromine atoms in this compound makes spin-orbit coupling a significant factor in its electronic structure. This relativistic effect arises from the interaction between the electron's spin and its orbital angular momentum. In photoelectron spectroscopy, spin-orbit coupling can cause further splitting of bands that correspond to the ionization from orbitals with significant heavy-atom character.

For this compound, the interaction between the bromine lone pair orbitals is described by a one-electron molecular orbital model that explicitly includes spin-orbit interaction. This theoretical treatment is essential to accurately reproduce the observed ionization potentials and the splitting patterns in the photoelectron spectrum. The magnitude of the spin-orbit splitting is related to the atomic spin-orbit coupling constant of the heavy atom and the extent to which its atomic orbitals contribute to the molecular orbital. Theoretical models that incorporate spin-orbit coupling are thus indispensable for a complete understanding of the electronic transitions and photodissociation dynamics of heavy halogen-containing molecules.

Quantitative Structure-Property Relationship (QSPR) and Analog Modeling Approaches

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. doi.org These models are particularly valuable in the study of halogenated compounds like this compound, where they can predict properties without the need for extensive experimental measurement. molgen.de Analog modeling and read-across are related techniques used to fill data gaps for a target chemical by using data from structurally similar compounds (analogs). epa.goveuropa.eu

The foundation of QSPR modeling lies in the mathematical relationship between a molecule's properties and its structural descriptors. ijera.com A molecular property is assumed to be related to the structure through a model that relies on numerical descriptors derived empirically or computationally. doi.org These descriptors quantify various aspects of the molecule, including constitutional, topological, geometrical, and electronic features. doi.org For halogenated hydrocarbons, QSPR models have been successfully developed to predict a range of properties, including boiling points, density, and environmental impact metrics like Global Warming Potential (GWP). molgen.denih.govpsecommunity.org

The development process involves several key steps:

Data Set Compilation : A diverse set of molecules with known experimental property values is assembled. For haloalkanes, this could include a series of related compounds with varying numbers and types of halogen atoms. molgen.deijera.com

Descriptor Calculation : For each molecule in the dataset, a large number of theoretical molecular descriptors are calculated using specialized software. doi.orgmolgen.de These can range from simple counts of atoms and bonds to complex quantum-chemical parameters.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. molgen.deqmul.ac.uk

Validation : The model's predictive power is rigorously tested using both internal validation techniques and external validation with a separate set of compounds not used in the model's construction. ijera.comresearchgate.net

For halogenated ethanes, studies have shown that properties like the boiling point are strongly influenced by factors such as molar refraction (related to polarizability) and the specific arrangement of hydrogen and halogen atoms. nih.gov A multiple linear regression model for the boiling points of 86 halogenated ethanes demonstrated high accuracy (R² = 0.995), with molar refraction accounting for about 83% of the variation and intermolecular interactions explaining a significant portion of the remainder. nih.gov Descriptors used in such models can effectively capture the electronic and steric effects introduced by the fluorine and bromine atoms in this compound.

| Descriptor Class | Specific Descriptor Example | Molecular Information Coded | Predicted Property |

|---|---|---|---|

| Constitutional | Molecular Weight | Total mass of the molecule. | Boiling Point, Density organicmystery.com |

| Topological | Wiener Index / Connectivity Indices | Atom connectivity and branching within the molecular graph. acs.org | Boiling Point molgen.de |

| Geometrical (3D) | Molecular Surface Area | The three-dimensional size and shape of the molecule. | Solubility, Volatility |

| Quantum-Chemical | Dipole Moment | The polarity and charge distribution of the molecule. | Boiling Point, Intermolecular Forces vedantu.com |

| Quantum-Chemical | HOMO/LUMO Energies | Electron donor/acceptor capabilities and chemical reactivity. | Toxicity, Reactivity |

Read-across is a data-gap filling technique that uses data from tested "source" chemicals to predict the properties of a similar, data-poor "target" chemical like this compound. europa.eunih.gov This approach is widely used in regulatory toxicology to assess chemical safety when experimental data is lacking. epa.govnih.gov The core assumption is that structurally similar compounds will have similar physicochemical and toxicological properties. europa.eu

Computational methodologies are central to identifying suitable analogs and justifying the read-across argument. The process has evolved from simple structural similarity searches to more sophisticated, multi-faceted approaches. epa.govepa.gov

Key steps in computational analog identification include:

Structural Similarity Assessment : Initial analogs are often identified using automated tools that compare chemical structures based on fingerprints or other structural keys. epa.govnih.gov Software like the U.S. EPA's Analog Identification Methodology (AIM) can screen large chemical inventories to find potential matches based on shared structural features. epa.gov

Metabolic Similarity : The approach is often expanded to consider metabolic pathways. Analogs may be selected if they are predicted to form the same or similar metabolites as the target compound. nih.govepa.gov This is crucial for toxicity assessments, as the toxic effect may be caused by a metabolite rather than the parent compound. nih.gov

Mechanism of Action (MoA) Similarity : Advanced frameworks integrate data from various sources to identify analogs that share a common mechanism or mode of action. epa.govepa.gov This involves using data from high-throughput screening assays and other New Approach Methods (NAMs) to build a more biologically informed case for the read-across. epa.govnih.gov

For this compound, a read-across assessment would involve identifying other halogenated ethanes or propanes as potential analogs. The justification would evaluate the similarities and differences in structure, the reactivity of the C-Br and C-F bonds, and predicted metabolic pathways (e.g., dehalogenation). The strength of the read-across argument depends on a weight-of-evidence approach, integrating various lines of computational and, if available, experimental evidence. epa.gov

| Potential Analog | Basis for Selection (Similarity) | Key Differences to Consider | Property for Read-Across |

|---|---|---|---|

| 1,1,2-Trifluoro-1,2-dibromoethane | Structural (C2 backbone, contains Br and F) | Different number of F atoms, potentially altering reactivity and metabolism. | Boiling Point, Vapor Pressure |

| 1,2-Dichloro-1,1-difluoroethane | Structural (C2 backbone, gem-difluoro group) | Chlorine instead of bromine, leading to different bond strengths and leaving group abilities. epa.gov | Toxicity Endpoints |

| 1,2-Dibromoethane | Structural (C2 backbone, 1,2-dibromo substitution) | Absence of fluorine atoms significantly changes polarity and C-H bond properties. | Environmental Fate |

| Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) | Metabolic (potential for similar dehalogenation pathways) | Different halogen substitution pattern and presence of chlorine. | Metabolic Profile |

Theoretical studies using quantum chemistry methods provide deep insights into the intermolecular forces that govern the properties of this compound. While the molecule lacks conventional hydrogen bond donors (like O-H or N-H groups), its halogen atoms can participate in weaker, non-conventional interactions. uoa.grrsc.org

Hydrogen Bonding: The fluorine and bromine atoms in this compound can act as weak hydrogen bond acceptors. uoa.gr Computational studies have established that carbon-bound halogens engage in hydrogen bonding with various donor groups (C-H, N-H, O-H). uoa.gr The strength of these interactions generally decreases from fluorine to iodine. uoa.gr Theoretical models can calculate key parameters such as the hydrogen bond length, angle, and interaction energy, revealing the nature and strength of these connections.

Halogen Bonding and Electrostatic Potentials: A critical feature of heavier halogens like bromine is their ability to form "halogen bonds." This is a noncovalent interaction where the halogen acts as an electrophilic species. nih.gov Computational studies reveal that this is due to an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the atom, opposite the C-Br bond. mdpi.com This positive σ-hole can interact favorably with nucleophiles or Lewis bases. nih.gov

Energy Decomposition Analysis (EDA) and other computational methods can dissect the interaction energy of a halogen bond into its constituent parts: electrostatic, orbital (charge transfer), and dispersion forces. nih.govmdpi.com These analyses show that both electrostatic attraction and orbital interactions contribute significantly to the strength of halogen bonds. nih.govmdpi.com For this compound, the σ-hole on the bromine atoms would be a key site for intermolecular interactions, influencing its packing in the solid state and its behavior in solution. The electron-withdrawing fluorine atoms on the adjacent carbon would likely enhance the positive character of this σ-hole, strengthening potential halogen bonds.

| Interaction Type | Interacting Species Example | Key Theoretical Parameter | Typical Calculated Value/Trend | Relevance to this compound |

|---|---|---|---|---|

| C-F···H-X Hydrogen Bond | CHF3···H2O | Interaction Energy | Weak (~ -1 to -3 kcal/mol) | Fluorine atoms can act as weak H-bond acceptors. |

| C-Br···H-X Hydrogen Bond | CH3Br···H2O | H···Br Distance | Longer than H···F distance for analogous bonds. uoa.gr | Bromine atoms can act as very weak H-bond acceptors. |

| C-Br···A- Halogen Bond | CH3Br···Cl- | σ-hole Electrostatic Potential | Positive potential on Br opposite the C-Br bond. mdpi.com | Bromine atoms can act as halogen bond donors. |

| C-Br···A- Halogen Bond | CH3Br···Cl- | Interaction Energy | Significant, with large electrostatic and orbital contributions. nih.gov | Dictates key intermolecular attractive forces. |

Environmental Behavior and Atmospheric Chemistry Research

Characterization of Environmental Degradation Pathways

The environmental degradation of 1,2-Dibromo-1,1-difluoroethane (CF₂BrCH₂Br) is expected to be governed by several key processes, although specific research on this compound is lacking. Based on its chemical structure, the primary anticipated degradation pathways are reaction with hydroxyl radicals in the atmosphere and potentially photolysis.

Atmospheric Degradation: The principal mechanism for the removal of hydrohalocarbons from the troposphere is through reaction with hydroxyl (OH) radicals. The presence of carbon-hydrogen (C-H) bonds in the this compound molecule makes it susceptible to hydrogen abstraction by OH radicals. This reaction would be the first step in a series of oxidative reactions, ultimately breaking down the compound into smaller, less harmful substances. The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime.

Another potential atmospheric degradation pathway is photolysis, which is the dissociation of a molecule by absorbing ultraviolet (UV) radiation from the sun. The carbon-bromine (C-Br) bonds in the molecule are significantly weaker than carbon-fluorine (C-F) or carbon-carbon (C-C) bonds. Consequently, it is probable that this compound can undergo photolysis, leading to the cleavage of a C-Br bond and the release of a bromine atom. This process is particularly relevant in the stratosphere, where the intensity of high-energy UV radiation is much greater.

Degradation in Other Environmental Compartments: Information regarding the degradation of this compound in soil and water through processes like biodegradation or hydrolysis is not available. For many highly halogenated alkanes, such processes are typically slow.

Assessment of Atmospheric Persistence and Potential for Stratospheric Interactions

The atmospheric persistence and potential for stratospheric interactions of this compound are key metrics for understanding its environmental risk, particularly concerning ozone depletion. Without specific experimental data, these properties must be inferred from its chemical structure.

Atmospheric Persistence: The atmospheric lifetime of this compound is primarily determined by its rate of reaction with OH radicals and its photolysis rate. A faster reaction with OH radicals would lead to a shorter atmospheric lifetime, reducing the chance of the molecule reaching the stratosphere. Because no rate constant for the reaction between this compound and OH radicals has been published, a definitive atmospheric lifetime cannot be provided.

Potential for Stratospheric Interactions and Ozone Depletion: If this compound has a sufficiently long atmospheric lifetime to be transported to the stratosphere, it has a high potential to contribute to ozone depletion. The presence of bromine in the molecule is of significant concern. Bromine is known to be far more efficient at destroying stratospheric ozone on a per-atom basis than chlorine.

Upon reaching the stratosphere, photolysis by UV radiation would release bromine atoms (Br). These bromine atoms can then participate in catalytic cycles that destroy ozone molecules. A single bromine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. Therefore, any significant emission of this compound into the atmosphere would likely pose a risk to the ozone layer. However, a quantitative Ozone Depletion Potential (ODP) has not been established for this compound.

Similarly, a Global Warming Potential (GWP) for this compound has not been published. Halogenated hydrocarbons are typically potent greenhouse gases due to their ability to absorb infrared radiation in the atmospheric window. The GWP would depend on its atmospheric lifetime and its specific infrared absorption spectrum.

Data Table: Estimated Atmospheric Properties

| Parameter | Value | Basis for Estimation |

| Atmospheric Lifetime | Data Not Available | Dependent on the rate of reaction with OH radicals and photolysis rates, which are not published. |

| Ozone Depletion Potential (ODP) | Data Not Available | Expected to be non-zero and potentially significant due to the presence of two bromine atoms. |

| Global Warming Potential (GWP) | Data Not Available | Expected to be non-zero as a halogenated hydrocarbon, but value is unknown without lifetime and infrared spectrum data. |

Prospective Research Directions and Future Applications in Specialized Synthesis

Development of Novel and More Efficient Synthetic Pathways

The primary route for synthesizing 1,2-dibromo-1,1-difluoroethane involves the bromination of a fluorinated precursor. One established method is the catalytic addition of bromine to vinylidene fluoride (B91410) (1,1-difluoroethylene). google.com This reaction can be carried out at temperatures between 10–80 °C and is catalyzed by agents like triethylamine (B128534) or tributylamine (B1682462) to achieve high selectivity. Another approach starts with passing 1-chloro-2,2-difluoroethylene (CF2=CHCl) through liquid bromine at low temperatures (-5°C), which results in the intermediate CF2Br-CHClBr, subsequently processed to yield the target compound. chemicalbook.com

Future research in this area is geared towards developing even more efficient, cost-effective, and environmentally benign synthetic methods. This includes the exploration of novel catalysts to improve reaction rates and selectivity, as well as the optimization of reaction conditions to maximize yield and minimize byproducts. The development of continuous flow processes, as opposed to batch reactions, could also offer advantages in terms of scalability and safety.

| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Vinylidene fluoride (CF2=CH2) | Bromine | Triethylamine, 40-70°C | This compound | High selectivity | |

| 1-Chloro-2,2-difluoroethylene (CF2=CHCl) | Liquid Bromine | -5°C | CF2Br-CHClBr (intermediate) | 97.6% | chemicalbook.com |

Integration of Advanced Spectroscopic Techniques for Enhanced Molecular Understanding

A thorough understanding of the molecular structure and properties of this compound is crucial for its application. Advanced spectroscopic techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the connectivity and environment of the atoms within the molecule. google.comnih.gov Studies using NMR in nematic liquid crystalline solvents have been employed to determine scalar and anisotropic couplings, offering insights into the molecule's structure and conformational distribution. nih.gov

Infrared (IR) spectroscopy is another key technique, used to identify the characteristic vibrational frequencies of the C-Br and C-F bonds. chemicalbook.com Mass spectrometry is utilized to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. google.com

Future research will likely involve the application of more sophisticated and hyphenated spectroscopic techniques. For instance, in-situ IR spectroscopy could monitor reaction progress in real-time, while advanced NMR experiments could provide more precise data on conformational preferences and intermolecular interactions.

| Spectroscopic Technique | Information Obtained | Reference |

| ¹H, ¹³C, ¹⁹F NMR | Atomic connectivity, chemical environment, conformational distribution | google.comnih.gov |

| Infrared (IR) Spectroscopy | Characteristic bond vibrations (C-Br, C-F) | chemicalbook.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | google.com |

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental data with computational modeling offers a powerful approach to understanding complex chemical systems. For halogenated hydrocarbons like this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate molecular structures, energies, and spectroscopic properties. nih.govresearchgate.net These theoretical results can then be compared with experimental data from techniques like NMR to validate and refine the computational models. nih.gov

This synergistic approach has been used to study the conformational equilibria of similar dihalocyclohexanes, where DFT calculations helped to interpret experimental NMR data. researchgate.net Such integrated studies provide a deeper understanding of factors like steric and electronic effects that govern the molecule's behavior. Future research will likely see an increased use of these combined methodologies to predict reactivity, explore reaction mechanisms, and design new synthetic applications for this compound. acs.orgcecam.org

Exploration of Specific Applications in Niche Chemical Syntheses

This compound serves as a valuable intermediate in a variety of niche chemical syntheses. solubilityofthings.comontosight.ai Its reactivity allows for its use in the construction of more complex fluorinated molecules.

One notable application is in the synthesis of 1,1-difluorocyclopropane derivatives. In a reaction with phenylacetonitrile (B145931) using sodium amide as a base, this compound can be used to form a nitrile-substituted difluorocyclopropane, although the reported yield for this specific reaction was low. beilstein-journals.org It is also a precursor in the synthesis of 1-bromo-2,2-difluoroethylene (B1203370), a useful building block in its own right. google.com This transformation is achieved through a selective dehydrobromination reaction. google.com

The presence of both bromine and fluorine atoms allows for selective transformations. The bromine atoms can be replaced through nucleophilic substitution reactions, enabling the introduction of other functional groups. This makes this compound a versatile tool for chemists looking to create novel fluorinated compounds for applications in materials science and pharmaceuticals. chemicalbook.com

Q & A

Basic Questions

Q. What safety protocols are critical when handling 1,2-dibromo-1,1-difluoroethane in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed containers away from oxidizers (e.g., chlorates, peroxides) and metals (e.g., barium, sodium), as violent reactions may occur .

- PPE : Use chemical-resistant gloves, goggles, and fume hoods to avoid inhalation or skin contact. Toxicity data (LC₅₀ = 20,000 ppm/2H in rats) indicates acute inhalation risks .

- Emergency Measures : Train personnel in first aid for halogenated compound exposure, including decontamination and respiratory support protocols .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer :

- Halogenation Pathways : React 1,1-difluoroethylene with bromine under controlled conditions. Alternative routes include fluorination of dibrominated precursors (e.g., 1,1-dibromoethylene with hydrogen fluoride) .

- Purification : Use fractional distillation to isolate the compound, leveraging its boiling point (177.8°C for 1,2-dibromo-1,1-dichloroethane analogs) . Validate purity via GC-MS or NMR to confirm halogen positioning .

Advanced Questions

Q. How can researchers optimize low-yield cyclopropanation reactions using this compound?

- Methodological Answer :

- Reaction Conditions : Adjust stoichiometry of sodium amide (NaNH₂) or use alternative bases (e.g., Et₃B) to enhance nucleophilic substitution efficiency. In one study, cyclopropanation with phenylacetonitrile yielded only 10% due to competing side reactions .

- Catalysis : Explore transition-metal catalysts (e.g., Pd) to stabilize intermediates. Monitor reaction progress via in situ IR spectroscopy to identify kinetic bottlenecks .

Q. What discrepancies exist between predictive models and experimental data for this compound’s behavior?

- Methodological Answer :

- MRC Correlation Limitations : The MRC model overpredicted cloud dispersion distances by 2× for 1,2-dibromo-1,1-dichloroethane analogs, suggesting insufficient generalizability for halogenated ethanes. Validate predictions with small-scale wind tunnel experiments and revise parameters (e.g., vapor pressure, diffusion coefficients) .

- Data Gaps : Incorporate experimental thermodynamic properties (e.g., critical constants, vapor pressure curves) from NIST datasets to refine computational models .

Q. How do steric and electronic factors influence its reactivity in cyclopropanation?

- Methodological Answer :

- Steric Effects : The geminal difluoro group increases steric hindrance, slowing nucleophilic attack. Compare reaction rates with 1,2-dibromoethane analogs to quantify steric contributions .

- Electronic Effects : Fluorine’s electronegativity polarizes the C-Br bond, enhancing electrophilicity. Use DFT calculations (e.g., Mulliken charges) to map electron distribution and predict regioselectivity .

Q. What advanced analytical techniques are required to characterize its thermodynamic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報